
Mesna-d4 (contain disulfide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mesna-d4, also known as 2-Mercaptoethanesulfonic-d4 Acid Monosodium Salt, is a deuterium-labeled compound of Mesna. It is primarily used as a chemoprotectant to mitigate the toxic side effects of certain chemotherapy drugs, such as ifosfamide and cyclophosphamide. Mesna-d4 is a white crystalline solid that decomposes to disulfides and is soluble in water and ethanol .
Mechanism of Action
Target of Action
Mesna-d4, like its parent compound Mesna, primarily targets acrolein , a urotoxic metabolite of chemotherapeutic agents such as ifosfamide and cyclophosphamide . Acrolein is responsible for the urotoxic side effects of these chemotherapy drugs, including hemorrhagic cystitis .
Mode of Action
In the blood, Mesna-d4 is oxidized to dimesna, which is then reduced back to Mesna in the kidney . This reduction supplies a free thiol group that binds to and inactivates acrolein . This binding neutralizes the urotoxicity of acrolein, thereby preventing bladder damage .
Biochemical Pathways
The primary biochemical pathway affected by Mesna-d4 is the detoxification of acrolein. By binding to acrolein, Mesna-d4 prevents the metabolite from causing damage to the urothelial cells in the bladder . This action helps to maintain the integrity of the bladder lining during chemotherapy treatment with ifosfamide or cyclophosphamide .
Pharmacokinetics
Mesna-d4 shares similar pharmacokinetic properties with Mesna. It is rapidly oxidized to its disulfide form, dimesna, in the intravascular compartment . They are excreted in the urine, with approximately 32% as Mesna and 33% as dimesna . The time to peak plasma levels for free Mesna is between 1.5 to 4 hours, and for total Mesna, it’s between 3 to 7 hours .
Result of Action
The primary result of Mesna-d4’s action is the prevention of urotoxicity during chemotherapy treatment with ifosfamide or cyclophosphamide . By binding to and neutralizing acrolein, Mesna-d4 helps to protect the bladder from damage, reducing the risk of hemorrhagic cystitis .
Action Environment
The action of Mesna-d4 is influenced by the environment within the body. For instance, the reduction of dimesna back to Mesna primarily occurs in the kidneys . This suggests that renal function could potentially impact the efficacy of Mesna-d4. Furthermore, the presence of acrolein, the target of Mesna-d4, is contingent on the administration of certain chemotherapeutic agents . Therefore, the presence and dosage of these chemotherapy drugs could also influence the action and efficacy of Mesna-d4.
Biochemical Analysis
Biochemical Properties
Mesna-d4, like its parent compound Mesna, plays a significant role in biochemical reactions. It interacts with various biomolecules, primarily through its sulfhydryl group. This group reacts with the double bond of urotoxic acrolein or potentially urotoxic 4-hydroxyoxazaphosphorine metabolites to form stable and non-toxic compounds .
Cellular Effects
Mesna-d4 has profound effects on various types of cells and cellular processes. It is primarily used to protect the bladder from irritation caused by chemotherapy drugs like ifosfamide and cyclophosphamide . It can also cause difficulty sleeping, nightmares, and a low attention span .
Molecular Mechanism
The molecular mechanism of action of Mesna-d4 is primarily through the alkylation of DNA . The free sulfhydryl groups of Mesna-d4 react with the double bond of the urotoxic acrolein or with the potentially urotoxic 4-hydroxyoxazaphosphorine metabolites to form stable and non-toxic compounds . This reaction neutralizes the urotoxic compounds, rendering them harmless .
Temporal Effects in Laboratory Settings
In laboratory settings, Mesna-d4 has been shown to have temporal effects. For instance, in a rat model of sulfur mustard inhalation, treatment with Mesna (three doses: 300 mg/kg intraperitoneally 20 minutes, 4 hours, and 8 hours postexposure) afforded 74% survival at 48 hours .
Dosage Effects in Animal Models
The effects of Mesna-d4 vary with different dosages in animal models. For instance, in a rat model of sulfur mustard inhalation, treatment with Mesna (three doses: 300 mg/kg intraperitoneally 20 minutes, 4 hours, and 8 hours postexposure) afforded 74% survival at 48 hours .
Metabolic Pathways
Mesna-d4 is involved in the metabolic pathways of ifosfamide and cyclophosphamide, two chemotherapy drugs. The free sulfhydryl groups of Mesna-d4 react with the double bond of the urotoxic acrolein or with the potentially urotoxic 4-hydroxyoxazaphosphorine metabolites to form stable and non-toxic compounds .
Transport and Distribution
Mesna-d4, like its parent compound Mesna, is distributed to total body water . After oral or intravenous administration, Mesna undergoes rapid oxidation in the plasma to dimesna, which in turn is reduced in the kidney back to Mesna .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mesna-d4 can be synthesized by reacting sodium deuterium oxide with 2-mercaptoacetic acid. The reaction involves the substitution of hydrogen atoms with deuterium atoms, resulting in the formation of Mesna-d4 .
Industrial Production Methods: Industrial production of Mesna-d4 involves the large-scale synthesis of the compound using similar reaction conditions as described above. The process includes the purification and crystallization of the final product to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions: Mesna-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Mesna-d4 can be oxidized using alkaline potassium permanganate, resulting in the formation of disulfides.
Substitution: Mesna-d4 can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Major Products Formed:
Oxidation: The major product formed is the disulfide dimer of Mesna-d4.
Reduction: The major product formed is the thiol form of Mesna-d4.
Substitution: The major products formed depend on the electrophile used in the reaction.
Scientific Research Applications
Mesna-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and studying chemical reactions and mechanisms.
Biology: Employed in studies involving thiol-disulfide exchange reactions and redox biology.
Medicine: Utilized as a chemoprotectant to reduce the toxic side effects of chemotherapy drugs.
Industry: Applied in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Comparison with Similar Compounds
Mesna: The non-deuterated form of Mesna-d4, used for similar chemoprotective purposes.
Dimesna: The disulfide dimer of Mesna, which can be reduced back to Mesna in the body.
2-Acetylthioethanesulfonic Acid: Another thiol-containing compound with similar chemical properties.
Uniqueness of Mesna-d4: Mesna-d4 is unique due to its deuterium labeling, which makes it particularly useful in tracing studies and in understanding the detailed mechanisms of chemical reactions. The presence of deuterium atoms also provides enhanced stability and allows for more precise analytical measurements .
Properties
CAS No. |
1189479-73-9 |
|---|---|
Molecular Formula |
C₂HD₄NaO₃S₂ |
Molecular Weight |
168.2 |
Synonyms |
2-Mercaptoethanesulfonic-d4 Acid Sodium Salt; 2-Mercapto-1-ethanesulfonic-d4 Acid Monosodium Salt; D 7093-d4; Mesnex-d4; Mistabron-d4; Mistabronco-d4; Mucofluid-d4; Sodium 2-Mercaptoethanesulfonate-d4; UCB 3983-d4; Uromitexan-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




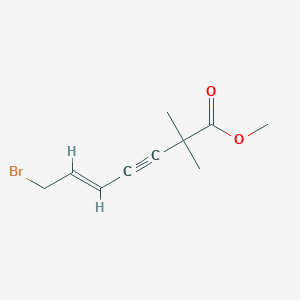

![(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-formyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one](/img/structure/B1140164.png)
![tert-butyl (1R,2S)-10-phenyl-3,9,11-trioxa-6-azatricyclo[5.4.0.02,4]undecane-6-carboxylate](/img/structure/B1140166.png)
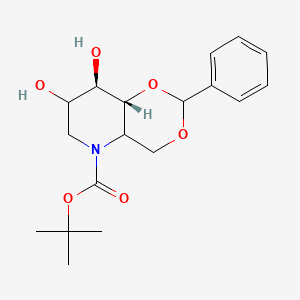
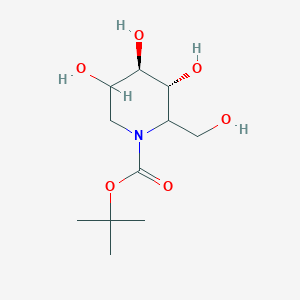
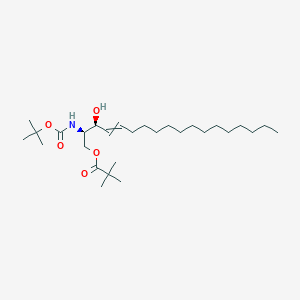
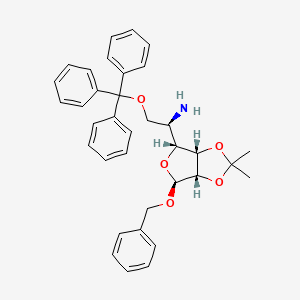
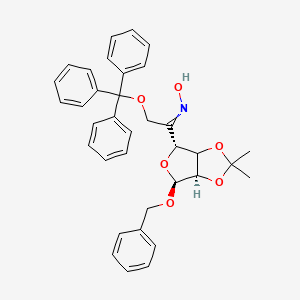

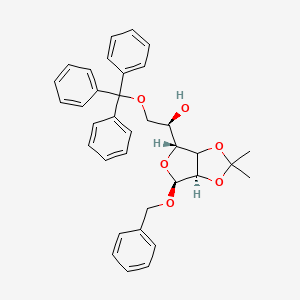
![N-(2-Chlorophenyl)-4-[[4-[6-[[3-[[(2-chlorophenyl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-2-benzoxazolyl] phenyl]azo]-3-hydroxy-2-naphthalenecarboxamide](/img/structure/B1140178.png)
